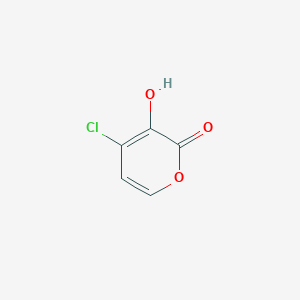

4-Chloro-3-hydroxy-2H-pyran-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-3-1-2-9-5(8)4(3)7/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUDQVBLDHADNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C(=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00776733 | |

| Record name | 4-Chloro-3-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00776733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159395-50-3 | |

| Record name | 4-Chloro-3-hydroxy-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00776733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 3 Hydroxy 2h Pyran 2 One and Its Analogues

De Novo Synthesis Approaches

De novo strategies offer versatile pathways to the 2H-pyran-2-one core, allowing for the introduction of a wide array of substituents. These methods are crucial for creating structural diversity and accessing novel analogues.

Cyclization Reactions for 2H-Pyrone Core Formation

The formation of the 2H-pyran-2-one ring through intramolecular cyclization is a cornerstone of pyranone synthesis. Various acyclic precursors can be induced to cyclize under different conditions, providing access to a range of substituted pyranones.

One of the most common biomimetic strategies involves the cyclization of 1,3,5-tricarbonyl compounds. Current time information in Bangalore, IN. This approach mimics the biosynthesis of polyketides and is widely used for the synthesis of 4-hydroxy-2-pyrones. Current time information in Bangalore, IN. Another effective method utilizes the cyclization of alkynyl ketoesters, often catalyzed by transition metals like gold, to yield 4-hydroxy-2-pyrones. Current time information in Bangalore, IN. Ketenes also serve as valuable precursors; for instance, the reaction of (chlorocarbonyl)phenyl ketene (B1206846) with 1,3-diketones can produce tetrasubstituted 2-pyrones in good yields. nih.gov

| Starting Material(s) | Reagent(s)/Catalyst | Product | Yield (%) | Reference |

| 1,3,5-Tricarbonyl compounds | Base (e.g., DBU) | 4-Hydroxy-2-pyrones | 60-100 | Current time information in Bangalore, IN. |

| Alkynyl ketoesters | Gold salts | 4-Hydroxy-2-pyrones | - | Current time information in Bangalore, IN. |

| (Chlorocarbonyl)phenyl ketene, 1,3-Diketones | - | 3,4,5,6-Tetrasubstituted 2-pyrones | Good to Excellent | nih.gov |

| Acetonedicarboxylic acid | Acetic anhydride (B1165640) | Acetonedicarboxylic anhydride | - | researchgate.net |

| (Z)-2-alken-4-ynoates | Electrophiles (e.g., ICl, I2) | Substituted 2-pyrones | - | |

| β-alkoxyvinyl polyfluoroalkyl ketones, N-acylglycines | - | 2-Pyrones | - | nih.gov |

Multi-component Reactions in 2H-Pyrone Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach is highly efficient and atom-economical. In the context of 2H-pyrone synthesis, MCRs provide a direct route to highly functionalized pyranone derivatives.

A notable example is the tandem Knoevenagel–Michael protocol involving the reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to yield a complex pyranone-barbiturate adduct. mdpi.com Another one-pot, three-component reaction utilizes 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H- Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazole-3-thiol, and various aromatic aldehydes or phthalic anhydride to synthesize novel triazolothiadiazine-substituted pyranones. tandfonline.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Yield (%) | Reference |

| Phenylglyoxal hydrate | 1,3-Dimethylbarbituric acid | 4-Hydroxy-6-methyl-2H-pyran-2-one | p-Toluenesulfonic acid / Ethanol | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | - | mdpi.com |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 4-Amino-5-hydrazino-4H- Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazole-3-thiol | Phthalic anhydride | Acetic acid | 2,3-Dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H- Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazin-3-yl)phthalazine-1,4-dione | Good to Excellent | tandfonline.com |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 4-Amino-5-hydrazino-4H- Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazole-3-thiol | Aromatic aldehydes | Acetic acid / Ethanol | 3-[3-(N′-Benzylidene-hydrazino)-7H- Current time information in Bangalore, IN.arkat-usa.orgresearchgate.nettriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netnih.govthiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-one derivatives | Good to Excellent | tandfonline.com |

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of highly substituted 2H-pyran-2-ones. The presence of multiple reactive sites on the pyranone ring and its precursors necessitates the development of selective synthetic methods.

N-Heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones provides a highly regioselective route to functionalized 2H-pyran-2-ones under mild, metal-free conditions. nih.gov The regioselectivity of Diels-Alder reactions involving substituted 2H-pyran-2-ones with alkynes has also been studied, with the outcome influenced by the substitution pattern on the pyranone ring. rsc.org Furthermore, the synthesis of 4-haloisocoumarins can be achieved with improved rates and yields through the addition of a catalytic amount of Cy₂NH·HX in the presence of a copper(II) halide.

| Reactants | Catalyst/Reagents | Key Feature | Product | Reference |

| Alkynyl esters, Enolizable ketones | N-Heterocyclic Carbene (NHC) | Highly regioselective [3+3] annulation | Functionalized 2H-pyran-2-ones | nih.gov |

| 2H-pyran-2-ones, Alkynes | Thermal or high pressure | Regioselective Diels-Alder reaction | Aniline derivatives | rsc.org |

| o-(Alkynyl)benzoates | Copper(II)halide, Cy₂NH·HX (catalytic) | Improved rate and yield | 4-Haloisocoumarins | |

| 4-Methoxycinnamaldehyde, Methyl vinyl ketone | DMAP or DBU, Ionic liquid | Efficient homoenolate annulation | Dihydro-2H-pyran-2-one | arkat-usa.orgresearchgate.net |

Synthesis via Functional Group Interconversions on Pyranone Scaffolds

An alternative and often more direct approach to specific 2H-pyran-2-one derivatives involves the modification of a pre-existing pyranone ring. This strategy is particularly useful for introducing substituents that are not compatible with de novo synthesis conditions.

Halogenation and Hydroxylation Routes

The introduction of halogen and hydroxyl groups onto the pyranone scaffold is a key step in the synthesis of the target compound, 4-chloro-3-hydroxy-2H-pyran-2-one.

A direct synthesis of this compound has been achieved through the chlorination of 3-hydroxy-2H-pyran-2-one using N-chlorosuccinimide. researchgate.net This highlights a straightforward functional group interconversion. While direct hydroxylation methods are less commonly reported, the synthesis of 4-hydroxy-2-pyrones often proceeds through the cyclization of precursors that already contain the hydroxyl group or a protected form. Current time information in Bangalore, IN. The synthesis of 4-halo-3-hydroxy-2-pyrone can also be achieved in a one-pot rearrangement-cyclization reaction catalyzed by magnesium halide. researchgate.net

| Precursor | Reagent(s) | Product | Key Transformation | Reference |

| 3-Hydroxy-2H-pyran-2-one | N-Chlorosuccinimide | This compound | Chlorination | researchgate.net |

| Acetonide protected 4,5-dihydroxy-2-chloroglycidic ester | Magnesium halides | 4-Halo-3-hydroxy-2-pyrone | One-pot rearrangement-cyclization | researchgate.net |

| 5-Iodopyrazole-4-carboxylic acid, Terminal alkyne | Pd/C | Pyrano[4,3-c]pyrazol-4(1H)-one | Tandem C-C and C-O bond formation | nih.gov |

Derivatization from Precursor Pyranones

The rich chemistry of the 2H-pyran-2-one ring allows for a wide range of derivatizations. These reactions can be used to build molecular complexity and access a diverse library of compounds from a common pyranone precursor.

For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be condensed with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone, which can then be reacted with various reagents to afford pyridine (B92270), benzofuran, and other heterocyclic derivatives. researchgate.net The benzoyl protective group on 3-amino-substituted pyran-2-ones can be removed by heating in sulfuric acid to yield the corresponding 3-amino derivatives. The transformation of enaminoketones to fused pyran-2-ones is another valuable derivatization strategy.

| Precursor Pyranone | Reagent(s) | Product Type | Reference |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | N,N-Dimethylformamide dimethyl acetal, various reagents | Pyridine, Benzofuran, and other heterocycles | researchgate.net |

| 3-Benzoylamino-substituted pyran-2-ones | Sulfuric acid | 3-Amino-substituted pyran-2-ones | |

| Enaminoketones | - | Fused pyran-2-ones | |

| 4-Chloro-3-(1-chlorovinyl)-6-methyl-2H-pyran-2-one | N-Alkylhydrazines | 1-Substituted 3,6-dimethylpyrano[4,3-c]pyrazol-4(1H)-ones | researchgate.net |

Catalytic and Asymmetric Synthesis of 2H-Pyrone Derivatives

Catalytic approaches have revolutionized the synthesis of 2H-pyrone derivatives, offering milder reaction conditions and greater control over the molecular architecture compared to classical methods. These strategies are broadly categorized into transition metal-catalyzed reactions, organocatalysis, and biocatalysis.

Transition metals are powerful catalysts for constructing the 2H-pyran-2-one core through various reaction cascades. researchgate.netnih.gov Copper, palladium, nickel, and other Group VIII metals have been successfully employed. google.comresearchgate.net For instance, a simple and effective method for creating functionalized 2H-pyrans involves a catalytic reaction using in situ generated copper acetylides that attack oxiranes to form homopropargylic alcohol intermediates. researchgate.net Similarly, nickel(0) complexes can catalyze the synthesis of bicyclic 2H-pyran structures from diynes and aldehydes. nih.gov

In the realm of asymmetric synthesis, complexes of Group VIII metals with optically active diphosphine ligands are used for the enantioselective hydrogenation of 2H-pyran-2-one derivatives. google.com A notable example of achieving high regioselectivity involves the palladium-mediated intramolecular coupling reaction for the synthesis of chloro-substituted 6H-dibenzo[b,d]pyran-6-one natural products. researchgate.net In one such synthesis, the reaction yielded the desired lactone compounds with a high regioselectivity of 12:1. researchgate.net

| Catalyst/Metal | Reaction Type | Substrates | Products | Key Finding | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Intramolecular Coupling | Substituted Biaryl Esters | Dibenzo[b,d]pyran-6-ones | High regioselectivity influenced by substituents on the aromatic rings. | researchgate.net |

| Nickel(0) [Ni(0)] | Cycloaddition | Diynes and Aldehydes | Bicyclic 2H-Pyrans | Effective for constructing complex fused pyran systems. | nih.gov |

| Copper (Cu) | Tandem Reaction/Cyclization | Oxiranes, Alkynes, Malonates | Functionalized 2H-Pyrans | Proceeds via copper acetylide intermediates in a regioselective manner. | researchgate.net |

| Group VIII Metal Complex | Asymmetric Hydrogenation | 2H-Pyran-2-one Derivatives | Optically Active Dihydropyranones | Enables preparation of chiral compounds using optically active diphosphine ligands. | google.com |

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of 2H-pyran-2-ones. N-heterocyclic carbenes (NHCs) have been particularly successful. A recently developed method utilizes an NHC-catalyzed formal [3+3] annulation between alkynyl esters and enolizable ketones. nih.govacs.org This protocol is noted for its broad substrate scope, mild conditions, and high regioselectivity. nih.govacs.org

Other organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective. DABCO catalyzes reactions between α-halo carbonyl compounds and dimethyl acetylenedicarboxylate (B1228247) to yield highly functionalized 2H-pyrans. nih.govorganic-chemistry.org The DBU-catalyzed cyclization of derivatives of acetoacetic ester with aldehydes is a key method for producing 4-hydroxy-2-pyrones, often in excellent yields (60-100%). mdpi.com

| Organocatalyst | Reaction Type | Substrates | Products | Key Finding | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | [3+3] Annulation | Alkynyl Esters and Enolizable Ketones | Functionalized 2H-Pyran-2-ones | Metal-free, mild conditions with high regioselectivity. | nih.govacs.org |

| DABCO | Annulation | α-Halo Carbonyls and Dimethyl Acetylenedicarboxylate | Polysubstituted 2H-Pyrans | Effective for creating highly functionalized pyran rings at room temperature. | nih.govorganic-chemistry.org |

| DBU | Cyclization | Acetoacetic Ester Derivatives and Aldehydes | 4-Hydroxy-2-pyrones | Provides high yields (60-100%) for the synthesis of 4-hydroxy-2-pyrones. | mdpi.com |

| Imidazole | Domino Reaction | Propargyl Vinyl Esters | Tetrasubstituted 2H-Pyrans | Catalyzes an all-pericyclic domino sequence involving Claisen rearrangement and electrocyclization. | nih.gov |

Nature synthesizes 4-hydroxy-2-pyrones using polyketide synthases (PKS), a family of enzymes that perform iterative Claisen condensations. mdpi.com This biological machinery has inspired biotechnological approaches for producing natural and unnatural pyrones. The synthesis involves an acyl-starter unit, such as acetyl-CoA, and extender units derived from malonyl-CoA. mdpi.com

Different types of PKS lead to diverse pyrone structures. Type III PKS can catalyze a non-decarboxylative Claisen condensation to form the pyrone ring. mdpi.com For more complex structures like 6-substituted aromatic 4-hydroxy-2-pyrones, Type II polyketidases are employed. mdpi.com The involvement of various enzymes allows for subsequent modifications like methylation, reduction, and glycosylation, which accounts for the vast diversity of natural pyrones. mdpi.com

| Enzyme Class | Process | Key Precursors | Product Type | Reference |

|---|---|---|---|---|

| Polyketide Synthase (PKS) Type III | Non-decarboxylative Claisen Condensation | Acetyl-CoA, Malonyl-CoA | 4-Hydroxy-2-pyrones | mdpi.com |

| Polyketide Synthase (PKS) Type II | Iterative Condensations | Acyl-CoA, Malonyl-CoA | 6-Substituted Aromatic 4-Hydroxy-2-pyrones | mdpi.com |

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is critical for optimizing synthetic routes and controlling product outcomes. Computational and experimental studies have shed light on the intermediates and transition states involved in 2H-pyran-2-one formation.

The synthesis of 2H-pyran-2-ones often proceeds through complex, multi-step reaction cascades. In the NHC-catalyzed annulation, the catalyst activates the alkynyl ester to form a key intermediate that then engages in a [3+3] cycloaddition with the enolized ketone. nih.gov For transition metal-catalyzed reactions, intermediates like copper acetylides are proposed, which are generated in situ and subsequently react with other components in the mixture. researchgate.net

The reactivity of the pyrone ring itself has also been studied. Pyran-2-one derivatives can undergo rearrangements where the pyran nucleus opens under the influence of nucleophiles like amines or hydrazines, leading to the formation of entirely different heterocyclic systems such as pyridones, pyrazoles, or isoxazoles. beilstein-journals.orgresearchgate.net Density Functional Theory (DFT) calculations have been used to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-ones, showing that reactivity is influenced by the distortion energy of the reactants. rsc.org These computational studies help predict reactivity and understand local properties of the molecules. mdpi.com A plausible mechanism for the formation of fused furopyrones from dehydroacetic acid involves an initial deprotonation at the hydroxyl group, followed by an intramolecular nucleophilic attack to close the furan (B31954) ring. imist.ma

Achieving high levels of stereochemical and regiochemical control is a hallmark of modern synthetic chemistry. In the synthesis of 2H-pyrone analogues, this is often accomplished through the careful selection of catalysts and substrates.

For instance, the NHC-catalyzed annulation provides target molecules in a highly regioselective manner. nih.gov Stereochemical control is exemplified by the enantioselective [5+1] annulation of α-hydroxyl aryl ketones, which utilizes chiral dinuclear zinc catalysts. rsc.org This method provides access to enantioenriched bicyclic pyrans bearing two oxa-quaternary carbon centers, with a proposed cooperative activation model involving a Brønsted base and a Lewis acid being crucial for the chirality transfer. rsc.org

The synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones and their subsequent use as dienophiles in Diels-Alder reactions demonstrates excellent diastereofacial selectivity. acs.org The major products are formed when the diene approaches from the less sterically hindered face of the dihydropyranone. acs.org Regioselectivity can also be dictated by substituents on the starting materials. In a palladium-catalyzed intramolecular coupling, the presence of a chloro-substituent dramatically influenced the regiochemical outcome, directing the cyclization to a specific position and leading to a 12:1 ratio of regioisomers. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 3 Hydroxy 2h Pyran 2 One

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, particularly Diels-Alder cycloadditions, are a cornerstone of the reactivity of 2H-pyran-2-one systems. These reactions provide a powerful tool for the construction of complex cyclic systems.

Diels-Alder Cycloadditions with Dienophiles

2H-pyran-2-ones can function as dienes in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. The reactivity of the pyranone ring in these [4+2] cycloadditions is influenced by the substituents on the ring. The presence of electron-donating or electron-withdrawing groups can affect the electron density of the diene system, thereby influencing its reactivity towards different types of dienophiles. chim.it

For instance, 4-Chloro-2(H)-pyran-2-one undergoes thermal Diels-Alder cycloaddition with electron-deficient dienophiles. acs.org However, unlike some other substituted pyranones, it does not readily react with electron-rich dienophiles under thermal conditions. acs.org The regioselectivity of these reactions can often be low due to the weak polarization of the 2H-pyran-2-one diene system. chim.it However, the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance regioselectivity. chim.it

The initial cycloadducts formed in these reactions are often unstable 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one systems. These intermediates can subsequently undergo transformations, such as the elimination of carbon dioxide, to yield aromatic products. chim.it The stability of these bicyclic lactone intermediates is a critical factor, and strategies have been developed to trap them, including the use of high pressure or Lewis acid catalysis. pkusz.edu.cn The introduction of a halogen at the 3- and/or 5-position of the pyrone ring is another effective strategy to stabilize these intermediates. pkusz.edu.cn

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the transition states and predict the regio- and stereoselectivity of these Diels-Alder reactions, with results that align with experimental observations. acs.org

Exploration of Other Cycloaddition Pathways

Beyond the conventional Diels-Alder reactions, the cycloaddition reactivity of pyranone systems continues to be an active area of research. For example, computational studies have explored the cycloaddition of strained alkynes with 2H-pyran-2-one and its sulfur-containing analogues. nsf.govrsc.org These studies have shown that the reactivity is influenced by the aromaticity of the substrate, with less aromatic compounds exhibiting higher reactivity. nsf.gov

Furthermore, the reaction of 2H-pyran-2-ones with anionic dienophiles, a relatively unexplored area, has been investigated computationally. nih.gov These studies suggest that Diels-Alder reactions with anionic dienophiles, such as [ECX]⁻ anions (E = P, As; X = O, S, Se), are both kinetically and thermodynamically feasible, opening up pathways to novel phosphorus and arsenic-containing heterocycles. nih.gov The initial step of these reactions is a cycloaddition, followed by a retro-Diels-Alder reaction that releases carbon dioxide. nih.gov

Nucleophilic Reactivity and Ring Transformations

The electrophilic nature of the carbon atoms in the pyranone ring, particularly the lactone carbonyl carbon, makes 4-Chloro-3-hydroxy-2H-pyran-2-one susceptible to nucleophilic attack. These reactions can lead to ring opening and subsequent rearrangements, providing pathways to a diverse range of heterocyclic structures.

Nucleophilic Attack at the Lactone Carbonyl

Pyran-2-one derivatives are known to react with various nucleophiles, leading to the opening of the pyran ring. researchgate.net This reactivity is a key feature in the synthetic utility of these compounds. The attack of a nucleophile at the electrophilic lactone carbonyl group is often the initial step in these transformations.

Ring Opening and Rearrangement Processes

Following nucleophilic attack, the pyranone ring can open, forming an intermediate that can then undergo a variety of rearrangement and cyclization reactions. This "ANRORC" (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a common pathway for the transformation of pyranones into other heterocyclic systems. urfu.ru For example, treatment of 3-carbethoxy-substituted 4-pyrones with a base can lead to the formation of 3-formyl-4-hydroxy-2-pyrones through a conjugate nucleophilic addition, ring opening, and subsequent ring closure. urfu.ru

The reaction of 4-hydroxy-2-pyrones with various nucleophiles such as ammonia (B1221849), amines, hydrazines, and hydroxylamine (B1172632) can lead to the formation of a wide array of five- and six-membered heterocyclic compounds, including pyridones, pyrazoles, and isoxazoles. researchgate.net A notable example is the synthesis of 4-halo-3-hydroxy-2-pyrone from a protected 2-chloroglycidic ester, which involves a one-pot rearrangement and cyclization reaction catalyzed by magnesium halides. researchgate.netelsevierpure.com This process is believed to proceed through rearrangement, deprotection, nucleophilic addition, and dehydration. researchgate.net

Electrophilic Reactivity and Functionalization

While the pyranone ring is generally considered electron-deficient, the presence of the hydroxyl group at the 3-position in this compound can influence its electrophilic reactivity. Electrophilic substitution reactions can provide a means to further functionalize the pyranone ring.

For 4-hydroxy-2-pyrones in general, electrophilic substitution is a common method for functionalizing the 3 and 5 positions of the pyrone ring. urfu.ru For instance, 4-hydroxy-6-methyl-2-pyridone, a related structure, is preferentially attacked by electrophiles at the 3-position. researchgate.net This suggests that the hydroxyl group directs electrophilic attack to specific positions on the ring. The Fries rearrangement is another reaction that can be used to modify the pyrone ring, as demonstrated with triacetic acid lactone derivatives. urfu.ru

Reactions at the Pyranone Ring

The 2H-pyran-2-one core of the molecule is susceptible to various reactions, including cycloadditions and ring-opening transformations. These reactions are often influenced by the electronic nature of the substituents on the pyranone ring.

Diels-Alder Reactions: 2H-pyran-2-ones can act as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. acs.org For instance, 4-chloro-2H-pyran-2-one has been shown to undergo thermal Diels-Alder cycloaddition with electron-deficient dienophiles. acs.org Computational studies using density functional theory (B3LYP/6-31G*) have been employed to predict the regio- and stereoselectivity of these cycloadditions, which align with experimental observations. acs.org The reactivity of the pyranone ring in these [4+2] cycloaddition reactions is influenced by its aromaticity; a decrease in aromaticity generally leads to higher reactivity. nsf.govrsc.org The presence of the chloro and hydroxy groups in this compound can modulate the electron density of the diene system, thereby influencing the rate and selectivity of the Diels-Alder reaction.

Ring-Opening Reactions: The pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening. clockss.org The electrophilic centers at positions C-2, C-4, and C-6 are common sites for nucleophilic attack. clockss.org These reactions often result in the formation of new heterocyclic or carbocyclic systems rather than the regeneration of the pyran-2-one ring. clockss.org For example, the reaction of 4-hydroxy-2-pyrones with various N-nucleophiles can lead to a variety of nitrogen-containing heterocycles. researchgate.net

Reactivity of the Chloro and Hydroxy Substituents

The chloro and hydroxy groups on the pyranone ring are key sites for chemical modification, enabling the synthesis of a wide array of derivatives.

Nucleophilic Substitution of the Chloro Group: The chlorine atom at the C-4 position is susceptible to nucleophilic substitution. This reactivity is exemplified in the synthesis of 4-substituted-3-nitropyranoquinolinones from 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net In these reactions, various nucleophiles, such as sodium azide, amines, thiophenol, and malononitrile, displace the chloride ion to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. researchgate.net The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical aspect, and in similar systems like 2,4-dichloroquinazolines, theoretical calculations have shown that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient and lower activation energy. nih.gov

Reactions of the Hydroxy Group: The hydroxyl group at the C-3 position can undergo various reactions, including O-functionalization. The acidity of 4-hydroxy-2-pyrones makes them suitable partners in Mitsunobu reactions, allowing for the coupling with primary and secondary alcohols under mild conditions. beilstein-journals.org This method has been used to synthesize a variety of pyronyl ethers. beilstein-journals.org Additionally, the hydroxy group can participate in oxa-Michael additions. For instance, 4-hydroxy-2-pyrones can react with activated alkynes like methyl propiolate in the presence of a base to yield the corresponding Michael adducts. beilstein-journals.org

Derivatization and Analogue Design Strategies

The versatile reactivity of this compound makes it a valuable scaffold for the design and synthesis of diverse analogues, including fused heterocyclic systems and derivatives with modified peripheral functional groups.

Synthesis of Fused Heterocyclic Systems from Pyranones

The pyranone ring serves as a versatile platform for the construction of fused heterocyclic systems through annulation reactions. These reactions often involve the pyranone acting as a synthon for building more complex molecular architectures.

[4+2] Cycloaddition Reactions: As mentioned earlier, the Diels-Alder reaction is a key strategy for constructing fused ring systems. The intramolecular [4+2] cycloaddition of in situ generated aza-quinone methides has been utilized for the stereoselective synthesis of furo/pyrano[3,2-c]tetrahydroquinolines. researchgate.net Similarly, thio-Diels-Alder reactions of in situ generated alkene-1-thiones with 4-hydroxy-2-pyrones have been employed to synthesize thiopyran derivatives. nih.gov

Ring Transformation Reactions: The pyranone ring can be transformed into other heterocyclic rings through reactions with binucleophiles. For example, the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine, cyanoguanidine, and S-methylisothiourea involves ring-opening of the pyranone followed by ring-closure to form fused pyrazole (B372694) and pyrimidine (B1678525) systems. researchgate.net This strategy allows for the integration of different heterocyclic nuclei within a single molecular framework. researchgate.net

Multicomponent Reactions: One-pot multicomponent reactions provide an efficient means to construct complex heterocyclic systems from simple starting materials. Pyrano[2,3-d]pyrimidine derivatives, for instance, are often synthesized through multicomponent reactions involving a barbituric acid derivative, an aldehyde, and malononitrile. nih.gov These reactions can be catalyzed by various sustainable catalysts under green conditions. nih.gov

The following table summarizes some examples of fused heterocyclic systems synthesized from pyranone precursors.

| Starting Pyranone Derivative | Reagents | Fused Heterocyclic Product | Reference |

| 4-Chloro-2H-pyran-2-one | Electron-deficient dienophiles | Bicyclic lactones | acs.org |

| 4-Hydroxy-2-pyrones | In situ generated alkene-1-thiones | Thiopyran derivatives | nih.gov |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Hydrazine | Pyrazolo[4,3-c]quinoline derivatives | researchgate.net |

| Barbituric acid | Aryl aldehydes, malononitrile | Pyrano[2,3-d]pyrimidines | nih.gov |

Modification of Peripheral Functional Groups

The chloro and hydroxy substituents on the this compound ring provide handles for further functionalization, enabling the synthesis of a wide range of analogues with tailored properties.

Modification of the Chloro Group: As discussed in section 3.3.2, the chlorine atom can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C-4 position. For example, reaction with amines leads to 4-amino derivatives, while reaction with thiols yields 4-thioether derivatives. researchgate.net

Modification of the Hydroxy Group: The hydroxyl group can be modified through various reactions, including etherification and esterification. The Mitsunobu reaction provides a mild and efficient method for the O-alkylation of 4-hydroxy-2-pyrones. beilstein-journals.org Furthermore, the hydroxy group can be used to direct further reactions on the pyranone ring. For example, the protection of the hydroxy group is often a necessary step before performing other transformations on the molecule. mdpi.com

The table below provides examples of derivatization reactions involving the peripheral functional groups of pyranone derivatives.

| Pyranone Derivative | Reagent/Reaction Condition | Product | Reference |

| 4-Hydroxy-6-methyl-2-pyrone | Alcohol, triphenylphosphine, DIAD (Mitsunobu reaction) | 4-Alkoxy-6-methyl-2-pyrones | beilstein-journals.org |

| 4-Hydroxy-2-pyrone | Methyl propiolate, amine base (Oxa-Michael addition) | 4-(1-(methoxycarbonyl)vinyl)oxy)-2H-pyran-2-one | beilstein-journals.org |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Morpholine | 4-Morpholino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |

Theoretical and Computational Investigations of 4 Chloro 3 Hydroxy 2h Pyran 2 One

Electronic Structure and Quantum Chemical Characterization

The electronic properties and quantum chemical nature of 4-Chloro-3-hydroxy-2H-pyran-2-one and related pyranone structures are explored through various computational techniques. These methods provide a foundational understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground state properties of molecules like this compound. DFT calculations can predict the optimized geometry, vibrational frequencies, and electronic properties of the molecule. For instance, studies on similar pyran-2-one derivatives have utilized DFT with functionals like B3LYP and basis sets such as 6-311G** to determine these fundamental characteristics. scifiniti.com Such calculations have shown that the pyran ring in these types of molecules is typically planar. scifiniti.comscifiniti.com

Computational analyses, often employing DFT, are crucial for understanding the global and local reactivity properties of newly synthesized derivatives. mdpi.comsemanticscholar.org These calculations can encompass the determination of molecular electrostatic potential and average local ionization energies, which help in identifying the most reactive sites within the molecule. mdpi.com

Molecular Orbital Analysis and Reactivity Descriptors

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

For related pyran derivatives, DFT studies have shown that the HOMO and LUMO are often localized on the pyran ring system. scifiniti.comscifiniti.com A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. nih.gov Reactivity descriptors, such as ionization energy, electron affinity, chemical potential, and electrophilicity index, can be calculated to further characterize the molecule's reactivity. scifiniti.comscifiniti.com These descriptors are valuable in predicting how the molecule will interact with other chemical species.

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving this compound and its analogs. By modeling these reactions, researchers can gain a deeper understanding of the underlying mechanisms.

Transition State Analysis of Key Transformations

The study of reaction mechanisms often involves identifying and characterizing transition states, which are high-energy species that exist transiently between reactants and products. Computational methods can be used to locate these transition states and analyze their structures. For example, in the thermal decomposition of dihydropyran derivatives, a concerted mechanism involving a six-membered cyclic transition state has been computationally examined. mdpi.com Such analyses provide detailed information about the bond-breaking and bond-forming processes that occur during a reaction.

Energy Profiles and Reaction Kinetics

By calculating the energies of reactants, transition states, and products, computational chemists can construct energy profiles for chemical reactions. These profiles illustrate the energy changes that occur as a reaction progresses and are essential for determining the reaction's feasibility and rate. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be derived from the energy profile. mdpi.com

Kinetic parameters for reactions can also be calculated, providing a quantitative measure of reaction rates. mdpi.com These computational predictions of reaction kinetics can then be compared with experimental data to validate the proposed reaction mechanism. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound over time. These simulations can provide insights into conformational changes, interactions with solvent molecules, and other dynamic processes. mdpi.comsemanticscholar.org

Conformational Analysis and Stability

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For this compound, conformational analysis helps to identify the most stable spatial arrangements and the energy barriers between them.

The stability of the 2H-pyran ring is a key consideration. Generally, the 2H-pyran ring can be unstable and may exist in equilibrium with its open isomeric forms. However, the stability of the 2H-pyran form is primarily influenced by the steric destabilization of the corresponding dienone form rather than a specific substitution pattern. nih.gov The design of stable 2H-pyrans often involves incorporating structural features that create steric hindrance on the dienone isomer, thereby favoring the cyclic 2HP form. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to explore the conformational landscape of pyran derivatives. beilstein-journals.orgsemanticscholar.org These methods can calculate the energies of different conformers, predict bond lengths and angles, and analyze intramolecular interactions such as hydrogen bonds. For halogenated pyran analogues, it has been observed that all analogues tend to adopt a standard 4C1-like conformation, even in the presence of significant 1,3-diaxial repulsion between substituents. beilstein-journals.orgbeilstein-archives.org In the case of this compound, the presence of the hydroxyl and chloro substituents would significantly influence the molecule's preferred conformation and its electronic properties.

The thermal decomposition of related dihydropyran compounds has been studied computationally, revealing that substituents can lower the activation free energy of the molecule. mdpi.comresearchgate.net These studies utilize DFT to model reaction mechanisms and calculate kinetic and thermodynamic parameters, providing insights into the stability of the pyran ring under thermal stress. mdpi.com

| Computational Method | Key Findings for Pyran Analogs | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of stable conformations (e.g., 4C1-like), bond lengths, and angles. beilstein-journals.orgbeilstein-archives.org | Predicting the most stable 3D structure and intramolecular interactions. |

| 19F NMR Analysis (for fluorinated analogs) | Little change in conformation with different halogens, but increasing chair distortion for larger halogens. beilstein-journals.orgbeilstein-archives.org | Suggests the chloro group will influence the pyran ring geometry. |

| Computational Thermal Decomposition Analysis | Methyl substituents decrease the activation free energy of decomposition. mdpi.comresearchgate.net | Provides insight into the inherent stability of the substituted pyranone ring. |

Ligand-Protein Interaction Modeling for Biological Activity (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This modeling is fundamental in drug discovery to understand potential mechanisms of action and to screen virtual libraries of compounds for their binding affinity to a specific target. nih.govyoutube.com

For this compound, molecular docking studies would involve placing the molecule into the binding site of a target protein and evaluating the interactions. The binding affinity is estimated using scoring functions that consider factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. exlibrisgroup.com The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the chloro group can participate in halogen bonding and hydrophobic interactions. The carbonyl group in the pyranone ring is a strong hydrogen bond acceptor.

Recent advancements in modeling protein-ligand interactions incorporate cryo-electron microscopy (cryo-EM) data and deep learning methods to improve the accuracy of predictions. nih.gov These approaches can generate more reliable models of protein-ligand complexes, which are crucial for understanding the molecular basis of biological activity. nih.gov The kinetics of protein-ligand binding and unbinding are also gaining attention as they can be more indicative of a drug's efficacy than binding affinity alone. rsc.org

In silico predictive theoretical molecular docking studies have been successfully applied to various pyran-containing systems to identify promising candidates for further preclinical trials. nih.gov For instance, docking analyses of pyrano[4,3-b]pyranone and pyrano[2,3-b]pyridinone systems have highlighted their potential as bioactive scaffolds. nih.gov Similarly, studies on pyrazole (B372694), pyridine (B92270), and pyran moieties have used molecular docking to investigate their binding affinities against enzymes like cyclooxygenase-2 (COX-2). nih.gov

| Interaction Type | Potential Functional Groups Involved in this compound | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | 3-hydroxy group (donor/acceptor), 2-keto group (acceptor) | Key for specificity and affinity to protein binding sites. |

| Halogen Bonding | 4-chloro group | Can form specific interactions with electron-rich atoms in the binding pocket. |

| Hydrophobic Interactions | Pyran ring, chloro substituent | Contribute to overall binding affinity and stability of the complex. |

| Van der Waals Forces | Entire molecule | General non-specific interactions that contribute to binding. |

In Silico Structure-Activity Relationship (SAR) and Library Design

In silico Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity using computational methods. mdpi.com These studies are instrumental in optimizing lead compounds and designing new molecules with improved potency and selectivity. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create mathematical relationships between molecular descriptors and observed biological activities. mdpi.com

For this compound, an SAR study would involve systematically modifying its structure and predicting the effect of these changes on its activity. For example, the position and nature of the substituents on the pyranone ring could be varied. The impact of replacing the chloro group with other halogens or different functional groups could be assessed computationally. SAR studies on related compounds like 4-aminoquinolines have shown that substituents at specific positions are critical for activity. beilstein-archives.org

Virtual screening and library design are powerful tools in modern drug discovery that leverage SAR principles. mdpi.comspringernature.com A virtual library of compounds based on the this compound scaffold can be generated by adding a variety of substituents at different positions. mdpi.com This library can then be screened in silico against a specific biological target to identify the most promising candidates for synthesis and experimental testing. mdpi.comspringernature.com This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher probability of success. mdpi.com The use of multiple 4-point pharmacophore fingerprints is one such method for designing combinatorial libraries and for virtual screening. nih.gov

| Structural Modification | Predicted Effect on Activity (Hypothetical) | Rationale based on General SAR Principles |

|---|---|---|

| Replacement of 4-Chloro group | Varying potency depending on the substituent's electronic and steric properties. | Halogen bonding and hydrophobic interactions are key for binding. |

| Modification of 3-hydroxy group | Potential loss or alteration of activity due to changes in hydrogen bonding capacity. | The hydroxyl group is a critical pharmacophoric feature. |

| Substitution at other positions on the pyran ring | Could enhance or decrease activity by affecting conformation, solubility, or introducing new interactions. | Exploring the chemical space around the core scaffold. |

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies

Enzyme Inhibition Potentials

The ability of 4-Chloro-3-hydroxy-2H-pyran-2-one and its derivatives to inhibit various enzymes has been a subject of significant research. These studies are crucial in understanding the compound's mechanism of action and its potential therapeutic applications.

HIV-1 Integrase Inhibition Research

Derivatives of 3-hydroxy-pyran-4-one have been identified as promising inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Research has focused on designing compounds that satisfy the minimal pharmacophore features for HIV-1 integrase inhibition, which include a metal-chelating triad (B1167595) and a terminal hydrophobic group. nih.gov A series of 3-hydroxyl-pyran-4-one-2-carboxamide derivatives demonstrated effective coordination with the two metal ions in the enzyme's active site. nih.gov One particular derivative, HPCAR-28, exhibited potent inhibitory activity against HIV-1 integrase in the low nanomolar range, comparable to the well-known inhibitor Raltegravir. nih.gov This compound also showed significant potency in inhibiting HIV-1 replication and the strand transfer activity of the integrase, with no observed cellular toxicity. nih.gov

HMG-CoA Reductase Inhibition Studies

The 2H-pyran-2-one scaffold is also a component of inhibitors targeting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Studies have explored a series of trans-tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones and their corresponding dihydroxy acids for their ability to inhibit this enzyme. nih.gov A systematic investigation into structure-activity relationships revealed that introducing substituents at specific positions of the pyrrole (B145914) ring significantly enhances inhibitory potency. nih.gov This led to the development of a compound with five times the inhibitory potency of the natural product compactin. nih.gov

Kinase Inhibition Profiling

The pyran motif is found in compounds that act as kinase inhibitors, which are crucial regulators of cellular processes. For instance, 4H-pyran derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key player in cell cycle progression and a valid anticancer target. nih.gov Furthermore, 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been identified as isoform-selective inhibitors of Protein Kinase C-ζ (PKC-ζ), a kinase implicated in various neurobiological functions and pathological conditions. nih.govresearchgate.net The 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one moiety was found to be critical for this inhibitory activity. nih.gov

Other Enzymatic Targets

The versatility of the pyran-2-one structure extends to other enzymatic targets. For example, certain pyran-containing compounds have been shown to possess inhibitory activity against other enzymes, highlighting the broad biological potential of this chemical scaffold.

In Vitro Antiproliferative and Cytotoxicity Research

The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines, revealing their potential as anticancer agents.

Cancer Cell Line Assays and Selectivity

The in vitro antiproliferative activities of functionalized alkyl chlorodihydropyran derivatives have been tested on human solid tumor cell lines, including A2780 (ovarian cancer), SW1573 (non-small cell lung cancer), and WiDr (colon cancer). nih.gov These studies demonstrated an enhancement in cytotoxicity compared to their parent compounds. nih.gov Similarly, certain 4H-pyran derivatives, specifically compounds 4d and 4k, were found to suppress the proliferation of HCT-116 human colorectal cancer cells with IC50 values of 75.1 and 85.88 µM, respectively. nih.gov Another related compound, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), exhibited a significant inhibitory effect on the viability of OVCAR-3 and OVCAR-420 human ovarian carcinoma cells. nih.gov CHP was also found to have a strong inhibitory effect on the viability of SKOV-3R ovarian cancer cells. nih.gov

Table of Antiproliferative Activity of Pyran Derivatives

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Raltegravir |

| Compactin |

| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one |

| This compound |

| 3-hydroxy-pyran-4-one |

| 3-hydroxyl-pyran-4-one-2-carboxamide |

| trans-tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-one |

| 4H-pyran |

| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one |

Antileukemic Activity Investigations

While direct studies on the antileukemic activity of this compound are not extensively documented in publicly available research, investigations into the anticancer effects of related 2-pyrone derivatives provide significant insights into their potential in this area. A notable study explored the effects of a series of 2-pyrone derivatives on human acute myeloid leukemia (AML). nih.gov Among twenty-three synthesized compounds, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (referred to as pyrone 9) demonstrated the most potent antileukemic activity. nih.gov This compound exhibited IC₅₀ values ranging from 5 x 10⁻⁶ M to 5 x 10⁻⁵ M across various AML cell lines and primary leukemic blasts from patients, while showing no effect on normal peripheral blood mononuclear cells. nih.gov

The mechanism of action for pyrone 9 was found to be multifaceted, inducing both cell cycle arrest and apoptosis in HL-60 cells. nih.gov Flow cytometric analysis indicated a dual arrest in the G1 and G2 phases of the cell cycle. nih.gov This was accompanied by a decrease in the levels of key cell cycle-related proteins, including CDK1, CDK2, CDK4, CDK6, cyclin B1, and cyclin E. nih.gov Furthermore, pyrone 9 increased the level of the cyclin-dependent kinase inhibitor p27 and enhanced its binding to CDK2, CDK4, and CDK6, leading to a reduction in their kinase activities. nih.gov

The apoptotic pathway was also significantly activated by pyrone 9. This was evidenced by an increased Bax/Bcl-2 ratio and the activation of caspases-8, -9, -3, and PARP. nih.gov The antileukemic effects of pyrone 9 were linked to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically p-ERK and p38 MAPK, and influenced the PI3 kinase pathway by down-regulating p-Akt, p-Raf, and p-PDK, while up-regulating PTEN and p-PTEN. nih.gov In vivo studies using a mouse leukemic model further confirmed the antileukemic potential of pyrone 9, where it inhibited the growth of leukemic cells and prolonged the survival of treated mice. nih.gov

These findings suggest that the pyran-2-one skeleton, particularly with halogen substitutions, is a promising scaffold for the development of novel antileukemic agents. The specific substitution pattern on the pyran-2-one ring is crucial for the observed biological activity.

Investigation of Other Biological Modalities

Antioxidant Activity Evaluation

The antioxidant potential of pyran derivatives has been a subject of scientific inquiry. In a study evaluating new 4H-pyran derivatives, several compounds demonstrated significant antioxidant capabilities. mdpi.com The antioxidant activity is often assessed through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com

For instance, certain 4H-pyran derivatives have shown potent DPPH scavenging and reducing powers, with some even being more efficient than the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The substitution pattern on the pyran ring plays a critical role in this activity.

While a specific evaluation of this compound's antioxidant activity is not detailed, the general antioxidant properties of the pyran scaffold suggest its potential in this regard. The presence of a hydroxyl group at the C-3 position could contribute to its antioxidant potential through hydrogen atom donation. However, the chloro- substitution at the C-4 position might modulate this activity, and further specific studies are required to ascertain its precise antioxidant profile.

Herbicidal Lead Discovery

The pyran-2-one motif has also been explored for its potential in agriculture as a source of new herbicides. A study focused on 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one derivatives revealed their potential as novel herbicides. nih.gov These compounds, containing a β-triketone motif, were synthesized and evaluated for their herbicidal activity. nih.gov

One of the synthesized compounds, designated as II15 , exhibited good pre-emergent herbicidal activity at a dosage of 187.5 g ha⁻¹. nih.gov This compound also demonstrated a broad spectrum of weed control and showed good crop safety for wheat and maize at a dosage of 375 g ha⁻¹ under pre-emergence conditions. nih.gov Mechanistic studies suggested that these novel triketone structures act as proherbicides of their corresponding phenoxyacetic acid auxin herbicides, with a mode of action similar to the commercial herbicide 2,4-D. nih.gov This indicates that the 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one scaffold is a promising lead structure for the development of new auxin-type herbicides. nih.gov

Another study on 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives also reported good pre-emergent herbicidal activity against a range of weeds, with one compound, APD-II-15 , showing over 60% inhibition at 187.5 g ha⁻¹. bohrium.com These findings underscore the potential of the pyran-2-one core in the discovery of new herbicidal agents.

Structure-Activity Relationship (SAR) Derivations from Biological Data

The biological data from studies on pyran-2-one derivatives allow for the derivation of preliminary structure-activity relationships (SAR).

In the context of antileukemic activity , the study on 2-pyrone derivatives highlighted the importance of the substitution pattern on the pyran-2-one ring. nih.gov The presence of a bromo- group at the C-5 position and a hydroxypropynyl group at the C-3 position in pyrone 9 was critical for its potent activity. nih.gov This suggests that halogenation at the C-5 position and the nature of the substituent at the C-3 position are key determinants for antileukemic efficacy. The chloro- group in this compound is at a different position (C-4), which would likely result in a different biological activity profile. Further studies with varied substitutions are needed to establish a more comprehensive SAR for antileukemic pyran-2-ones.

For herbicidal activity , the studies on 4-hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one and 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives point to the significance of the substituent at the C-3 position. nih.govbohrium.com The presence of a phenoxyacetyl or a phenoxyethylidene group at this position appears to be crucial for the observed herbicidal effects. The 4-hydroxy group also seems to be a key feature in these herbicidal leads. nih.gov

Advanced Analytical Characterization Techniques in Research

High-Resolution Spectroscopic Methods

Spectroscopic methods are indispensable for probing the molecular structure of organic compounds. High-resolution techniques provide detailed information about the connectivity of atoms, their chemical environment, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 4-Chloro-3-hydroxy-2H-pyran-2-one is expected to show distinct signals corresponding to each unique proton. The two vinyl protons on the pyranone ring (at C5 and C6) would appear as doublets due to coupling with each other. The hydroxyl proton at C3 would typically present as a broad singlet, which can be confirmed by D₂O exchange. The electron-withdrawing effects of the chlorine atom and the carbonyl group, along with the electron-donating effect of the hydroxyl group, would influence the precise chemical shifts.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated. The lactone carbonyl carbon (C2) would be the most deshielded, appearing significantly downfield. The carbons directly attached to the electronegative oxygen (C6) and chlorine (C4) atoms, as well as the hydroxyl-bearing carbon (C3), would also have characteristic chemical shifts. Data from related compounds like 3-hydroxy-2H-pyran-2-one provide a basis for these predictions. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound This data is predictive and based on the analysis of analogous structures.

| Technique | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | H5 | 6.2 - 6.5 | d (Doublet) | Vinyl proton coupled to H6. |

| H6 | 7.3 - 7.6 | d (Doublet) | Vinyl proton coupled to H5, deshielded by adjacent oxygen. | |

| 3-OH | 5.0 - 7.0 | br s (Broad Singlet) | Exchangeable with D₂O. | |

| ¹³C NMR | C2 | 158 - 162 | - | Lactone carbonyl carbon. |

| C3 | 138 - 142 | - | Carbon bearing the hydroxyl group. | |

| C4 | 128 - 132 | - | Carbon bearing the chlorine atom. | |

| C5 | 110 - 115 | - | Vinylic carbon. | |

| C6 | 143 - 147 | - | Vinylic carbon adjacent to ring oxygen. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₃ClO₃), HRMS is essential to confirm the presence of one chlorine atom due to its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The fragmentation analysis in mass spectrometry gives insight into the molecule's stability and structure. Expected fragmentation pathways would likely involve the initial loss of small, stable molecules such as carbon monoxide (CO) from the lactone ring or the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl). These fragmentation patterns are key identifiers for the pyranone core structure. nist.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This data is predictive and based on the elemental composition.

| Formula | Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Method |

|---|---|---|---|---|

| C₅H₃ClO₃ | [M+H]⁺ | 146.9798 | 148.9768 | HRMS (ESI+) |

| [M+Na]⁺ | 168.9617 | 170.9588 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the α,β-unsaturated lactone is expected around 1710-1740 cm⁻¹. A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Other significant peaks would include C=C stretching from the pyranone ring and the C-Cl stretching vibration. researchgate.net

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound This data is predictive and based on the analysis of analogous structures.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (stretch, hydroxyl) | 3500 - 3300 | Broad, Medium-Strong |

| C=O (stretch, lactone) | 1740 - 1710 | Strong, Sharp |

| C=C (stretch, aromatic) | 1650 - 1600 | Medium |

| C-O (stretch) | 1200 - 1000 | Strong |

| C-Cl (stretch) | 800 - 600 | Medium-Strong |

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state, provided a suitable single crystal can be grown. This technique would confirm the planarity of the pyranone ring and provide precise measurements of bond lengths and angles. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. nih.govresearchgate.net Studies on related pyranone derivatives have shown they often crystallize in systems like the monoclinic space group. nih.govnih.gov To date, a crystal structure for this compound has not been reported in the searched literature.

Chromatographic Methodologies for Research Applications

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds in mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in synthetic chemistry research for assessing the purity of a final compound and for monitoring the progress of a reaction.

For purity assessment, a reversed-phase HPLC method would be most suitable for a moderately polar compound like this compound. The compound would be separated from any impurities or starting materials on a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The purity is determined by the relative area of the product peak in the chromatogram.

During synthesis, HPLC is invaluable for reaction monitoring. Small aliquots can be taken from the reaction mixture at different time points and analyzed to track the consumption of reactants and the formation of the product. mdpi.comsemanticscholar.org This allows for the precise determination of when the reaction is complete and helps in optimizing conditions to maximize yield and minimize byproducts.

Table 4: Representative HPLC Method for Analysis of this compound This represents a typical starting method for research applications.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Application | Purity assessment and reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) in Specific Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com Its application is particularly crucial in environmental and industrial research for analyzing complex organic mixtures. mdpi.comresearchgate.net The technique operates by first separating components of a sample in the gas chromatograph based on their physicochemical properties, followed by detection and identification by the mass spectrometer, which provides detailed structural information. mdpi.com This high sensitivity and specificity make GC-MS an indispensable tool in various research contexts involving this compound.

In specific research, particularly concerning industrial effluents, GC-MS has been instrumental in the detection and analysis of this compound. One of the primary research areas has been the characterization of waste streams from the pulp and paper industry, specifically from bleaching processes that utilize chlorine.

Detailed Research Findings

Research focused on the effluents from chlorine-based bleaching of alkaline pulps has successfully identified this compound. researchgate.net In these studies, the compound was found in the filtrates of the prebleaching stages. researchgate.net For the analysis via GC-MS, a crucial step of derivatization was employed to enhance the volatility and thermal stability of the compound. Specifically, this compound was converted to its methyl ether derivative through methylation before being introduced into the GC-MS system. researchgate.net This derivatization is essential for obtaining reliable and reproducible results for this type of hydroxy compound.

The compound was identified based on its mass spectrum and its structure was confirmed through synthesis from 3-hydroxy-2H-pyran-2-one via chlorination with N-chlorosuccinimide. researchgate.net Further investigations have also detected this compound in elemental chlorine-free (ECF) bleaching effluents, highlighting its presence even in more modern bleaching sequences. researchgate.net

The table below summarizes the key findings from research contexts utilizing GC-MS for the analysis of this compound.

| Research Context | Sample Matrix | Analytical Method | Derivatization | Key Finding |

| Pulp & Paper Industry | Prebleaching filtrates from alkaline pulps | Gas Chromatography-Mass Spectrometry (GC-MS) | Methylation to form the methyl ether derivative | Identification and structural confirmation of this compound in chlorine-stage filtrates. researchgate.net |

| Pulp & Paper Industry | Elemental Chlorine-Free (ECF) bleaching effluent | Gas Chromatography-Mass Spectrometry (GC-MS) | Not specified in detail, but analysis of similar compounds often involves derivatization. | Identification of this compound as a substance present in ECF bleaching effluent. researchgate.net |

| Environmental Monitoring | Chlorinated drinking and humic waters | Gas Chromatography-Mass Spectrometry (GC-MS) | Trimethylsilyl derivatization | While focused on the related mutagen MX, this study demonstrates a common derivatization technique for similar hydroxyfuranone structures in water analysis. researchgate.net |

These research findings underscore the utility of GC-MS in identifying and monitoring the formation of chlorinated organic compounds like this compound in industrial processes. The necessity of derivatization, such as methylation or silylation, is a critical aspect of the analytical methodology for ensuring accurate detection and quantification. researchgate.netresearchgate.net

Applications in Chemical Research and Development

Utilization as Synthetic Intermediates and Building Blocks

The strategic placement of reactive sites on the 4-Chloro-3-hydroxy-2H-pyran-2-one backbone renders it an important precursor in multi-step organic syntheses. urfu.rugoogle.comnih.govnist.gov Its ability to undergo various chemical modifications is central to its utility.

This compound is instrumental in the synthesis of a variety of complex organic molecules. urfu.rugoogle.comnih.govnist.gov It can be prepared from readily available starting materials, such as those derived from malonyl dichloride and ketones, and can be converted to the target compound in high yield. google.com One notable application is in the production of 4-hydroxy-2H-pyran-2-one, a compound useful as an intermediate for pharmaceuticals, agricultural chemicals, and industrial germicides. google.com The synthesis involves the decarboxylation of 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid, which is derived from this compound. google.com

The synthesis of 4-halo-3-hydroxy-2-pyrones can be achieved through a one-pot rearrangement-cyclization reaction catalyzed by magnesium halide. researchgate.net Specifically, the treatment of acetonide protected 4,5-dihydroxy-2-chloroglycidic ester or its rearrangement product with magnesium halides yields 4-halo-3-hydroxy-2-pyrone in good yields. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acetonide protected 4,5-dihydroxy-2-chloroglycidic ester | Magnesium halides | 4-halo-3-hydroxy-2-pyrone | Good | researchgate.net |

| 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid | Heat or Acid | 4-hydroxy-2H-pyran-2-one | High | google.com |

| Malonyl dichloride and ketones | - | 4-hydroxy-2-oxo-2H-pyran-3-carboxylic acid | High | google.com |

The pyranone ring of this compound serves as a foundational scaffold for the construction of a diverse array of heterocyclic compounds. nih.govwikipedia.org The presence of multiple reaction sites allows for the introduction of various functionalities and the formation of new ring systems.

Pyran-2-ones, in general, are recognized as powerful building blocks for creating a wide range of heterocyclic systems. researchgate.net They can undergo rearrangement reactions when treated with different nucleophilic reagents, leading to the formation of heterocycles such as pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net For instance, the reaction of 4-hydroxy-6-methyl-2H-pyran-2,4(3H)-dione with ammonia (B1221849) yields 4-hydroxy-6-methyl-2-pyridone. researchgate.net

The versatility of the pyran-2-one core is further demonstrated by its use in the synthesis of fused heterocyclic systems. Suitably functionalized 2H-pyran-2-ones are widely explored for their synthetic potential, acting as precursors for pyridines, quinolines, isoquinolines, and various other fused and isolated heterocycles. researchgate.net

Development of Chemical Probes for Biological Systems

The core structure of this compound and its derivatives can be adapted for the development of chemical probes to study biological systems. beilstein-journals.org While direct applications of this compound as a probe are not extensively documented, the broader class of pyranones and their derivatives have been utilized in this capacity.

For example, the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has been studied to develop a general approach for preparing pyrazolones with a 3-hydroxy-4-pyranone unit. beilstein-journals.org These hybrid molecules are of interest because both pyrazolone (B3327878) and allomaltol (a 3-hydroxy-2-methyl-4H-pyran-4-one) derivatives exhibit a wide range of biological activities, and their combination could lead to altered pharmacological properties. nist.govbeilstein-journals.org

Future Research Directions and Unaddressed Research Gaps

Advancements in Stereoselective Synthesis

The synthesis of pyranone derivatives has seen considerable progress, with various methods being developed to construct these heterocyclic systems. nih.govbohrium.com However, the stereoselective synthesis of specific isomers, such as 4-Chloro-3-hydroxy-2H-pyran-2-one, remains a challenge that invites further innovation.

Future research should focus on the development of novel catalytic systems that can afford high diastereo- and enantioselectivities in the synthesis of highly functionalized 2,3-dihydro-4-pyranones. nih.gov The use of chiral phosphine (B1218219) oxides as catalysts has shown promise in promoting double aldol (B89426) reactions and subsequent stereoselective cyclizations, yielding products with three contiguous chiral centers. nih.gov Exploring a wider range of chiral catalysts and optimizing reaction conditions could lead to even more efficient and selective synthetic routes.

Furthermore, modern synthetic techniques such as ring-closing metathesis (RCM) and intramolecular transesterification have been successfully employed in the total synthesis of natural pyranones. nih.gov Applying and adapting these methods specifically for the synthesis of this compound could provide more efficient and scalable production pathways. The development of one-pot multicomponent reactions under green conditions also presents a sustainable and efficient alternative to traditional multi-step syntheses. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyranone Synthesis

| Method | Description | Advantages | Potential for this compound |

| Chiral Phosphine Oxide Catalysis | Utilizes a chiral phosphine oxide to catalyze a double aldol reaction and stereoselective cyclization. nih.gov | High diastereo- and enantioselectivity, good yields for highly functionalized pyranones. nih.gov | High potential for producing specific stereoisomers of the target compound. |

| Ring-Closing Metathesis (RCM) | Forms the pyranone ring through a metathesis reaction. nih.gov | Efficient for ring formation, widely used in natural product synthesis. nih.gov | Adaptable for creating the core pyranone structure. |

| Intramolecular Transesterification | Forms the lactone ring via an internal ester exchange. nih.gov | Effective for lactone ring closure. nih.gov | A viable strategy for the final cyclization step. |

| Multicomponent Reactions (MCRs) | Combines multiple starting materials in a single step to form a complex product. nih.gov | High atom economy, reduced waste, and simplified procedures. nih.gov | Promising for developing efficient and sustainable synthetic routes. |

Discovery of Novel Reactivity Pathways

The pyranone ring is a versatile scaffold that can undergo various chemical transformations. mdpi.com Future research should aim to explore novel reactivity pathways for this compound, leading to the synthesis of new and potentially bioactive molecules.

The presence of the chloro and hydroxy substituents offers specific sites for chemical modification. For instance, electrophilic substitution reactions at positions 3 and 5 are common for 4-hydroxy-2-pyrones. mdpi.com Investigating reactions such as palladium-catalyzed cross-coupling reactions could open up avenues for introducing a wide range of functional groups onto the pyranone core. acs.org The development of desulfinative cross-coupling methods, for example, has proven effective for the synthesis of complex pyridyl derivatives and could be adapted for pyranone systems. acs.org

Furthermore, the pyranone ring itself can be a precursor to other heterocyclic systems. mdpi.com Studies on ring-opening and ring-transformation reactions of this compound could lead to the discovery of novel scaffolds with unique chemical and biological properties.

Deeper Mechanistic Understanding of Biological Interactions

Pyranone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai While the general bioactivity of the pyranone class is established, a deeper mechanistic understanding of how specific compounds like this compound interact with biological targets is largely unexplored.

Future research should focus on identifying the specific molecular targets of this compound. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting changes in biological activity are observed, will be crucial. For example, studies on other substituted 2-pyranones have shown that the nature and position of substituents significantly affect their ability to inactivate enzymes like chymotrypsin. nih.gov Similar investigations on this compound could elucidate its mechanism of action.

Computational modeling and molecular docking studies can also provide valuable insights into the binding modes of this compound with potential protein targets. These in silico approaches can help to predict and rationalize biological activity, guiding the design of more potent and selective analogs.

Exploration of New Applications in Emerging Fields